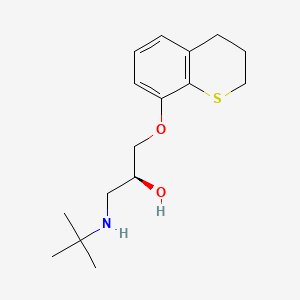

(2S)-1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(-)-Tertatolol: is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular diseases such as hypertension and arrhythmias. The compound is characterized by its ability to block the action of endogenous catecholamines, particularly norepinephrine and epinephrine, on beta-adrenergic receptors, which are part of the sympathetic nervous system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (-)-tertatolol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by the introduction of functional groups necessary for beta-adrenergic receptor antagonism. The reaction conditions often involve the use of strong bases, acids, and various solvents to facilitate the desired transformations.

Industrial Production Methods: In an industrial setting, the production of (-)-tertatolol is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves rigorous control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions: (-)-Tertatolol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups, potentially altering the pharmacological activity.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Conditions often involve the use of catalysts like palladium on carbon and solvents such as dichloromethane or ethanol.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of (-)-tertatolol, which may have different pharmacological properties.

Wissenschaftliche Forschungsanwendungen

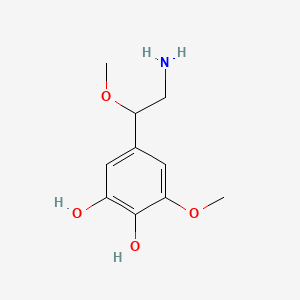

Chemistry: In chemistry, (-)-tertatolol is used as a model compound to study the mechanisms of beta-adrenergic receptor antagonism and to develop new beta-blockers with improved efficacy and safety profiles.

Biology: Biologically, (-)-tertatolol is used in research to understand the physiological and pathological roles of beta-adrenergic receptors in various tissues and organs.

Medicine: Medically, (-)-tertatolol is investigated for its potential therapeutic effects in conditions beyond cardiovascular diseases, such as anxiety disorders and certain types of tremors.

Industry: In the pharmaceutical industry, (-)-tertatolol serves as a reference compound for the development and quality control of beta-blocker medications.

Wirkmechanismus

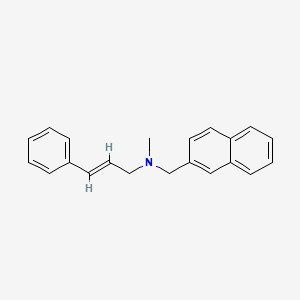

Mechanism: (-)-Tertatolol exerts its effects by competitively inhibiting the binding of endogenous catecholamines to beta-adrenergic receptors. This inhibition prevents the activation of the receptors, thereby reducing the physiological responses mediated by the sympathetic nervous system, such as increased heart rate and blood pressure.

Molecular Targets and Pathways: The primary molecular targets of (-)-tertatolol are the beta-1 and beta-2 adrenergic receptors. By blocking these receptors, (-)-tertatolol modulates various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to decreased cardiac output and vasodilation.

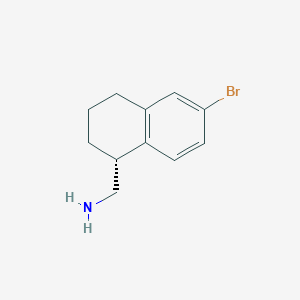

Vergleich Mit ähnlichen Verbindungen

Propranolol: Another non-selective beta-blocker used for similar indications.

Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.

Metoprolol: A selective beta-1 blocker commonly used in the treatment of hypertension and heart failure.

Uniqueness: (-)-Tertatolol is unique in its pharmacokinetic profile, which includes a longer half-life and higher bioavailability compared to some other beta-blockers. This allows for less frequent dosing and potentially better patient compliance.

Eigenschaften

Molekularformel |

C16H25NO2S |

|---|---|

Molekulargewicht |

295.4 g/mol |

IUPAC-Name |

(2S)-1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol |

InChI |

InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3/t13-/m0/s1 |

InChI-Schlüssel |

HTWFXPCUFWKXOP-ZDUSSCGKSA-N |

Isomerische SMILES |

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1SCCC2)O |

Kanonische SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Cyclopentyl-N,N-dimethyl-2-((5-(4-nitrosopiperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13839540.png)

![tert-butyl 2-[4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13839550.png)

![[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13839575.png)

![4-Hydroxy-3-[4-hydroxy-3-(trideuteriomethoxy)phenoxy]-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-1,3,3a,6a-tetrahydrocyclopenta[c]furan-6-one](/img/structure/B13839581.png)

![methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate](/img/structure/B13839597.png)

![[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one](/img/structure/B13839616.png)